Malathion-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

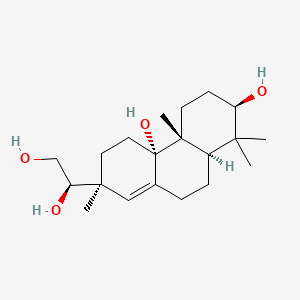

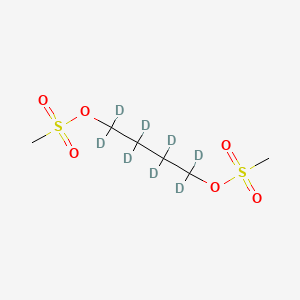

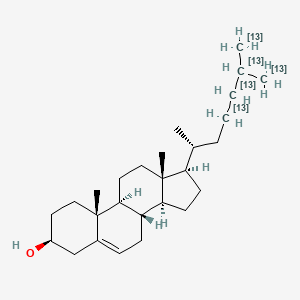

Malathion-d6 is a deuterated analog of malathion diacid, an organophosphorus insecticide . It is used as an internal standard for the quantification of malathion . It inhibits acetylcholinesterase, an enzyme essential for nerve function .

Synthesis Analysis

The synthesis of Malathion-d6 involves using existing methods for the synthesis of organophosphate pesticides. The synthesized compounds were identified by NMR spectroscopy and high-resolution mass spectrometry .Molecular Structure Analysis

Malathion-d6 has a molecular formula of C10H19O6PS2 and a molecular weight of 336.4 g/mol . It has been found that selected aptamers formed the G4-quadruplex-like (G4Q) structure .Chemical Reactions Analysis

Malathion-d6 is used in high-performance liquid chromatography (HPLC) for the determination of malathion in pesticide formulations . It has also been used in environmental analysis .Physical And Chemical Properties Analysis

Malathion-d6 has a molecular weight of 336.4 g/mol and a molecular formula of C10H19O6PS2 . It has a topological polar surface area of 128 Ų and a complexity of 341 .Wissenschaftliche Forschungsanwendungen

Internal Standard for Quantification

Malathion-d6 is primarily used as an internal standard for the quantification of malathion by GC- or LC-MS (Gas Chromatography or Liquid Chromatography coupled with Mass Spectrometry). This application is crucial in ensuring accurate and precise analytical measurements in research settings, particularly when studying the environmental impact of malathion and monitoring its presence in various samples .

Insecticide Efficacy Studies

Research on malathion’s efficacy as an insecticide includes studies on its ovicidal and adulticidal effects on body lice at specific concentrations. Understanding these effects is essential for developing effective pest control strategies and assessing the potential risks associated with malathion use .

Toxicity and Teratogenicity Investigations

Malathion-d6 can be used in studies investigating the toxicity and teratogenic effects of malathion. For example, research has shown that malathion is toxic to rats and teratogenic to zebrafish at certain concentrations. These studies are vital for evaluating the safety of malathion for non-target organisms and understanding its potential impact on human health .

Biodegradation Capabilities

The biodegradation of malathion by specific bacterial strains, such as Shewanella oneidensis MR-1, is another area of application. These studies explore the mechanisms of oxidative response during the biodegradation process, contributing to our knowledge of bioremediation capabilities and environmental detoxification methods .

Environmental Impact Assessment

Malathion-d6 can be used in environmental studies to assess the impact of malathion on ecosystems. This includes understanding its role in phosphorus and sulfur cycles in the ocean and its distinction from terrestrial counterparts .

Neurotoxicity Studies

Research involving malathion-d6 also encompasses neurotoxicity studies, where it serves as a model compound to investigate the effects of low-dose exposure to malathion on neurological health, such as dendritic morphology and spine density .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

diethyl 2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]butanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSJBGJIGXNWCI-LIJFRPJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SC(CC(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O6PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601339971 |

Source

|

| Record name | Diethyl 2-({bis[(2H3)methyloxy]phosphorothioyl}sulfanyl)succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601339971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Malathion-d6 | |

CAS RN |

1189877-72-2 |

Source

|

| Record name | Diethyl 2-({bis[(2H3)methyloxy]phosphorothioyl}sulfanyl)succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601339971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is Malathion-d6 synthesized and what advantages does it offer as an internal standard for analyzing pesticide residues in complex matrices like medicinal plants?

A1: Malathion-d6 is a deuterated analog of the organophosphate pesticide Malathion. It is synthesized by substituting six hydrogen atoms with six deuterium atoms. This isotopic substitution allows for its distinct detection via mass spectrometry while maintaining very similar chemical properties to Malathion.

Q2: How was Malathion-d6 characterized in the study, and what insights did these analyses provide?

A2: The researchers employed a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to characterize the synthesized Malathion-d6 []:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)